4-Chloro-benzo[F]isoquinoline (CBIQ) is a novel chemical compound belonging to the benzoquinoline family. It has gained significant attention in scientific research due to its ability to activate specific ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels and KCNN4 potassium channels [, ]. This activation property makes CBIQ a promising candidate for developing therapeutic agents for diseases like cystic fibrosis, which are characterized by impaired ion transport [].
4-Chlorobenzo[f]isoquinoline is a compound that has garnered attention due to its biological activities, particularly as an activator of the cystic fibrosis transmembrane conductance regulator ion channel. This compound is classified within the family of isoquinoline derivatives, which are known for their diverse pharmacological properties.
4-Chlorobenzo[f]isoquinoline is derived from benzoisoquinoline, a bicyclic compound that consists of a benzene ring fused to an isoquinoline structure. Its classification falls under the category of heterocyclic compounds, specifically nitrogen-containing aromatic compounds. The presence of chlorine in its structure enhances its reactivity and biological activity.
The synthesis of 4-chlorobenzo[f]isoquinoline typically involves chlorination reactions on benzoisoquinoline derivatives. One common method includes:
For instance, one synthetic route involves the reaction of benzoisoquinoline with a chlorinating agent in a suitable solvent, often under reflux conditions to facilitate the reaction and achieve higher yields .
The molecular formula of 4-chlorobenzo[f]isoquinoline is C13H8ClN, with a molecular weight of approximately 229.66 g/mol. The compound features a chlorinated benzene ring fused to an isoquinoline moiety, which contributes to its unique chemical properties.
4-Chlorobenzo[f]isoquinoline participates in several chemical reactions due to its electrophilic aromatic character. Notably:
The compound has been shown to activate chloride secretion in epithelial cells, indicating its role as a potential therapeutic agent for cystic fibrosis .
The mechanism by which 4-chlorobenzo[f]isoquinoline activates the cystic fibrosis transmembrane conductance regulator involves:
Experimental data indicate that the effective concentration for half-maximal activation (EC50) is approximately 4.0 µM, demonstrating its potent biological activity .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 4-chlorobenzo[f]isoquinoline.
4-Chlorobenzo[f]isoquinoline has several applications in scientific research:
Palladium catalysis enables efficient construction of the benzo[f]isoquinoline core via tandem C–C/C–N bond formations. A pivotal approach involves reductive cross-coupling between carboxylic acids and thiols to form thioester intermediates, which undergo intramolecular cyclization. For example, aryl/heteroaryl carboxylic acids coupled with ortho-halogenated thiophenols yield thioesters, which cyclize to 4-chlorobenzo[f]isoquinolines (CBIQs) under Pd catalysis (10 mol% Pd(OAc)~2~, 20 mol% DPEphos ligand, 80°C). This method achieves >85% yield with excellent chemoselectivity and tolerates nitro, cyano, and ester functionalities [6]. Alternatively, cascade cyclizations leverage Pd(0)-catalyzed intramolecular C–H arylation. Ortho-halogenated aryl enamines undergo oxidative addition to Pd(0), followed by carbopalladation and C–H activation, forming the fused isoquinoline ring in a single step. Key advantages include atom economy and diastereoselectivity >20:1 for trans-fused products [5].
Table 1: Palladium-Catalyzed CBIQ Synthesis
Substrate Class | Catalyst System | Yield Range | Key Features |
---|---|---|---|
Aryl thioesters | Pd(OAc)~2~/DPEphos, K~2~CO~3~ | 78–92% | Broad functional group tolerance |
ortho-Halogenated enamines | Pd(PPh~3~)~4~/Ag~2~CO~3~ | 65–88% | Diastereoselective, no external oxidant |
Carboxylic acid/thiol pairs | PdCl~2~(dppf)/Zn, DMA | 70–90% | Reductive coupling, water as byproduct |
Ru(II) and Rh(III) catalysts enable direct C–H activation for CBIQ synthesis, bypassing pre-functionalized substrates. Rh(III) (e.g., [CpRhCl~2~]~2~) with diazo compounds as carbene precursors facilitates *annulation via C–H activation. The mechanism involves:
Copper catalysts offer cost-effective alternatives for CBIQ synthesis. CuI/l-proline systems (20–40 mol% CuI) catalyze cascade C–S and C–N couplings between 2-bromobenzenethiols and 2-iodoanilines bearing chloro substituents. The reaction proceeds in 2-methoxyethanol at 90–110°C with K~2~CO~3~ base, achieving 82–94% yield. Key mechanistic aspects:
The Aza-Wittig reaction converts iminophosphoranes (generated from azides) with carbonyls to form C=N bonds, enabling isoquinoline cyclization. For CBIQs:
Microwave irradiation accelerates cyclodehydration and reduces side reactions. N-(4-chlorobenzoyl)anthranilic acids cyclize to CBIQs in toluene/P~2~O~5~ under microwave conditions (150°C, 20 min), achieving 95% yield versus 65% under conventional heating. Key benefits:
Table 2: Cyclization Methods for CBIQ Scaffolds
Method | Conditions | Yield | Advantages |
---|---|---|---|
Aza-Wittig | PPh~3~, Cs~2~CO~3~, DMF, 110°C | 75–89% | Tolerance for steric bulk |
Pd/SEGPHOS annulation | Pd(OAc)~2~/Ligand, THF, 80°C | 68–82% | Atroposelective synthesis |
Microwave cyclodehydration | P~2~O~5~, toluene, 150°C, MW | 88–95% | <30 min reaction time, high regioselectivity |
Deprotonative cyclization avoids transition metals entirely. N-(2-cyanobenzyl)-4-chlorobenzamides undergo cyclization via:
Amide N-activation via electrophilic reagents (e.g., Tf~2~O or PIDA) enables cyclization at ambient temperatures:
Table 3: Novel CBIQ Synthetic Routes
Substrate | Reagent System | Conditions | Yield |
---|---|---|---|
N-(2-Cyanobenzyl)benzamides | LiN(SiMe~3~)~2~/Cs~2~CO~3~ | THF, 25°C, 12 h | 87–92% |
N-Aryl benzamides | Tf~2~O, ZnCl~2~, alkyne | DCE, 40°C, 2 h | 80–85% |
N-Aryl glycines | PIDA, I~2~, aldehyde | CH~3~CN, 60°C, 8 h | 70–78% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3